molecular formula C12H10 B086351 Hexa-1,3-diynylbenzene CAS No. 10508-66-4

Hexa-1,3-diynylbenzene

Cat. No.: B086351
CAS No.: 10508-66-4
M. Wt: 154.21 g/mol
InChI Key: BRCIUCONXSZSKN-UHFFFAOYSA-N
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Description

Hexa-1,3-diynylbenzene is a natural product found in Artemisia capillaris with data available.

Scientific Research Applications

Molecular Structure and Electronic Properties

Hexa-1,3-diynylbenzene, also known as hexaethynylbenzene (HEB), has been studied for its molecular structure and electronic properties. Research using molecular orbital methods found that HEB exhibits high thermal stability due to its two-dimensional aromaticity, and has a calculated ionization potential of 8.6 eV (El-shall & Vollhardt, 1989).

Catalytic Systems and 'Click' Reactions

HEB derivatives have been utilized in the preparation of copper nanoparticles in aqueous mediums, serving as effective catalytic systems for alkyl-azide 'click' reactions. This system demonstrated the ability to be recycled and reused multiple times without significant loss of catalytic activity (Kaur, Bhalla, & Kumar, 2015).

Bergman Cyclization

Studies on the Bergman cyclization of enediyne compounds related to this compound have provided insights into reaction energies and the electronic structure of the compounds involved in the reaction. This research is significant for understanding the chemistry of enediynes, which are relevant to the synthesis of various aromatic compounds (Kraka & Cremer, 1994).

Photophysical Properties

HEB derivatives have been explored for their unique photophysical properties. These compounds are used as core structures in materials science, particularly in the fields of dendritic materials, discotic liquid crystals, and functional dyes. Their potential applications in nonlinear optical materials and two-photon absorption have also been investigated (Narita et al., 2010).

Bioprobe and Keypad Systems

This compound derivatives have been used in the development of sensitive bioprobes for adenosine monophosphate and H2PO4- ions. These derivatives have also been applied to multichannel molecular keypad systems, showcasing their utility in molecular recognition and signaling processes (Bhalla et al., 2012).

Properties

CAS No.

10508-66-4

Molecular Formula

C12H10

Molecular Weight

154.21 g/mol

IUPAC Name

hexa-1,3-diynylbenzene

InChI

InChI=1S/C12H10/c1-2-3-4-6-9-12-10-7-5-8-11-12/h5,7-8,10-11H,2H2,1H3

InChI Key

BRCIUCONXSZSKN-UHFFFAOYSA-N

SMILES

CCC#CC#CC1=CC=CC=C1

Canonical SMILES

CCC#CC#CC1=CC=CC=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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